molecular formula C8H9ClN4 B2863074 6-Hydrazinylquinoxaline hydrochloride CAS No. 2411635-88-4

6-Hydrazinylquinoxaline hydrochloride

Cat. No.: B2863074
CAS No.: 2411635-88-4
M. Wt: 196.64
InChI Key: WMMUVAMRFLUZHR-UHFFFAOYSA-N
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Description

6-Hydrazinylquinoxaline hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylquinoxaline hydrochloride typically involves the reaction of quinoxaline derivatives with hydrazine. One common method is the condensation of 2-hydrazinylquinoxaline with various carbonyl compounds. For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran under reflux conditions yields pyrazolylquinoxalines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylquinoxaline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the hydrazine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and pyrazolylquinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Hydrazinylquinoxaline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinylquinoxaline
  • 3-Hydrazinylquinoxaline
  • Pyrazolylquinoxalines

Uniqueness

6-Hydrazinylquinoxaline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other hydrazinylquinoxalines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

quinoxalin-6-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUVAMRFLUZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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